1,2,5-thiadiazepan-4-one 1,1-dioxide
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Overview
Description
1,2,5-Thiadiazepan-4-one 1,1-dioxide is a heterocyclic compound that belongs to the class of sultams. Sultams are cyclic sulfonamides known for their significant biological activity and utility in medicinal chemistry
Preparation Methods
The synthesis of 1,2,5-thiadiazepan-4-one 1,1-dioxide can be achieved through several methods. One notable approach involves a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy. This method utilizes a microwave-assisted, continuous-flow organic synthesis (MACOS) protocol . The optimized protocol in MACOS has been extended for library production using a multicapillary flow reactor, allowing for the preparation of a 50-member library of 1,2,5-thiadiazepane 1,1-dioxides with overall yields between 50 and 80% and over 90% purity determined by proton nuclear magnetic resonance (1H-NMR) spectroscopy .
Chemical Reactions Analysis
1,2,5-Thiadiazepan-4-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2,5-Thiadiazepan-4-one 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of combinatorial libraries of diverse small molecules for biological screening.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 1,2,5-thiadiazepan-4-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the specific biological context. The presence of the sulfonamide group allows it to form strong hydrogen bonds with target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
1,2,5-Thiadiazepan-4-one 1,1-dioxide can be compared with other similar compounds, such as:
1,2,5-Thiadiazepane 1,1-dioxide: This compound shares a similar core structure but lacks the ketone group at the 4-position.
1,2,4-Thiadiazepane 1,1-dioxide: Another related compound with a different arrangement of nitrogen and sulfur atoms in the ring.
The uniqueness of this compound lies in its specific ring structure and the presence of the ketone group, which can influence its reactivity and biological activity.
Properties
CAS No. |
1146526-08-0 |
---|---|
Molecular Formula |
C4H8N2O3S |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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